(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Description
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Research has been conducted on compounds with structural similarities, focusing on their synthesis, structural characterization, and applications in molecular docking and spectroscopic studies. For instance, the synthesis and characterization of compounds, including molecular docking studies, have suggested potential applications in designing anti-diabetic agents. These studies provide a foundational understanding of the molecular interactions and stability of these compounds in solution, suggesting their potential in drug design and therapeutic applications (Karrouchi et al., 2021).
Corrosion Protection
Another application of similar compounds involves corrosion protection. A study investigated the efficacy of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrated significant inhibition efficiency, highlighting their potential in industrial applications where corrosion resistance is crucial (Paul, Yadav, & Obot, 2020).
Antitumor Activity
Compounds related to "(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide" have also been investigated for their antitumor activities. Research into the synthesis, characterization, and cytotoxicity of new derivatives has shown potential antitumor effects, particularly against specific cancer cell lines. This opens avenues for further exploration into their use as chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).
Synthesis and Characterization
The synthesis and structural elucidation of these compounds are crucial for their application in scientific research. Studies detailing the synthesis, characterization, and theoretical studies provide insights into their physical and chemical properties, which are essential for understanding their interactions and stability under various conditions. This foundational knowledge supports their application in medicinal chemistry and material science (Alotaibi et al., 2018).
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-4-30-18-8-6-14(10-20(18)29-3)15-11-16(24-23-15)21(27)25-22-12-13-5-7-17(26)19(9-13)28-2/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZXINKRNWCAQP-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.